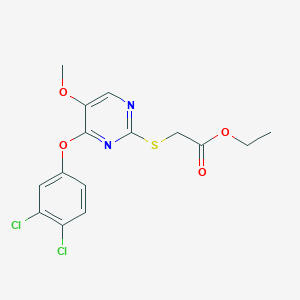

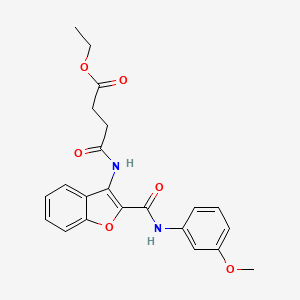

![molecular formula C21H22N2O5 B2478974 3,4,5-三甲氧基-N-(4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)苯甲酰胺 CAS No. 898418-53-6](/img/structure/B2478974.png)

3,4,5-三甲氧基-N-(4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

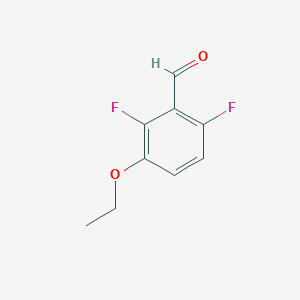

The compound “3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a chemical compound with the molecular formula C31H33N5O6 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The Trimethoxyphenyl (TMP) group, which is part of this compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of this molecule .科学研究应用

合成和抗菌活性

拉尔加尼等人(2017 年)的一项研究重点关注新型吡咯并[3,4-b]喹啉-2(3H)-基苯甲酰胺的简便合成,其中包括与 3,4,5-三甲氧基-N-(4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)苯甲酰胺结构相关的化合物。这些化合物使用分子杂交方法合成,并评估了它们对各种细菌的体外抗菌活性,证明了对大肠杆菌和金黄色葡萄球菌的有效性,最小抑菌浓度 (MIC) 为 0.25 mg/mL (Largani、Imanzadeh、Zahri、Noroozi Pesyan 和 Şahin,2017 年)。

反应性和结构研究

另一个研究方向涉及探索该化学家族中化合物的反应性和结构特性。例如,特列季亚科夫和马斯利维茨(2020 年)的一项研究调查了吡咯并[2,1-a][1,4]噁唑并三酮在邻苯二胺作用下的再环化,导致合成具有与 3,4,5-三甲氧基-N-(4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)苯甲酰胺相似的结构的化合物。这些化合物表现出独特的谱学特征,这可能对它们的反应性和潜在应用产生影响 (Tretyakov 和 Maslivets,2020 年)。

多晶型研究

希什金娜等人(2018 年)对与 3,4,5-三甲氧基-N-(4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)苯甲酰胺密切相关的化合物的多晶型改性进行了研究。该研究证明了该化合物的强利尿特性,并鉴定了两种多晶型形式,提供了对该化学类结构和功能多功能性的见解。此类研究可以为基于该化合物结构修饰开发新药铺平道路 (Shishkina、Levandovskiy、Ukrainets、Sidorenko、Grinevich 和 Yanchuk,2018 年)。

安全和危害

作用机制

Target of Action

The compound’s primary targets include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to a variety of effects. For instance, it inhibits tubulin polymerization, which is essential for cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation . These interactions result in changes in cellular processes, such as cell division and signal transduction .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle, leading to cell cycle arrest . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins . By inhibiting TrxR, it increases oxidative stress . By inhibiting HLSD1, it alters gene expression . By inhibiting ALK2, it disrupts bone morphogenetic protein signaling . By inhibiting P-gp, it overcomes multidrug resistance .

Pharmacokinetics

The presence of the trimethoxyphenyl (tmp) group suggests that it may have good bioavailability . The TMP group is a pharmacophore present in many potent agents and is associated with diverse bioactivity effects .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. It exhibits notable anti-cancer effects by effectively inhibiting its targets . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus . It also demonstrates significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

属性

IUPAC Name |

3,4,5-trimethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-26-16-10-14(11-17(27-2)20(16)28-3)21(25)22-15-8-12-4-5-18(24)23-7-6-13(9-15)19(12)23/h8-11H,4-7H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSGLKIIZQVYPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

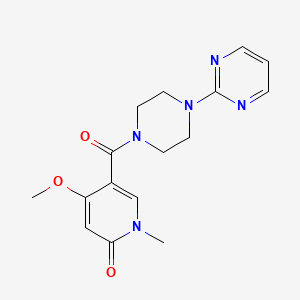

![6-Iodobenzo[d]isoxazol-3-amine](/img/structure/B2478895.png)

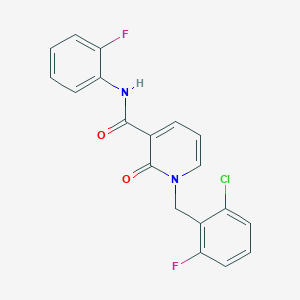

![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B2478903.png)

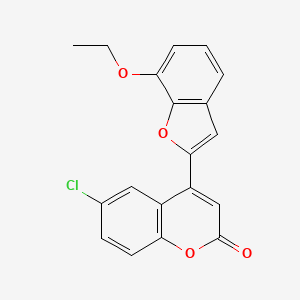

![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2478905.png)

![N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2478910.png)

![tert-butyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2478912.png)